1-(Adamantan-1-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea

Description

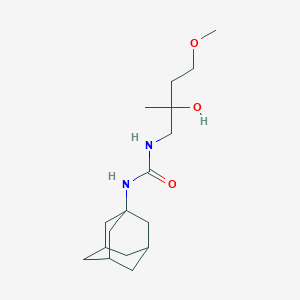

1-(Adamantan-1-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea (CAS: 2310142-43-7, molecular formula: C₁₇H₃₀N₂O₃, molecular weight: 310.43 g/mol) is a urea derivative featuring a rigid adamantane core and a flexible 2-hydroxy-4-methoxy-2-methylbutyl substituent (Fig. 1). This compound is structurally distinct from other adamantyl-urea derivatives, which are often explored as soluble epoxide hydrolase (sEH) inhibitors or anti-tuberculosis agents .

Properties

IUPAC Name |

1-(1-adamantyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O3/c1-16(21,3-4-22-2)11-18-15(20)19-17-8-12-5-13(9-17)7-14(6-12)10-17/h12-14,21H,3-11H2,1-2H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPECZGDWUFWWQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)NC12CC3CC(C1)CC(C3)C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea typically involves the following steps:

Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

Functionalization of the Adamantane Core: The adamantane core is then functionalized to introduce the necessary substituents, such as hydroxyl and methoxy groups.

Urea Formation: The final step involves the reaction of the functionalized adamantane with an appropriate isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the urea moiety would yield primary or secondary amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antiviral and antibacterial properties.

Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurodegenerative diseases.

Industry: Used in the development of advanced materials with unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea involves its interaction with specific molecular targets and pathways. The adamantane core is known to interact with various biological receptors, potentially modulating their activity. The urea moiety may also play a role in binding to specific enzymes or proteins, thereby exerting its effects.

Comparison with Similar Compounds

Structural Analogues in sEH Inhibition

ACPU (1-(Adamantan-1-yl)-3-(1-(2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl)piperidin-4-yl)urea)

- Functional Impact : The coumarin moiety in ACPU enables Förster resonance energy transfer (FRET) assays for sEH activity monitoring, while the target compound lacks this fluorophore .

- Bioactivity : ACPU exhibits potent sEH inhibition (IC₅₀ < 10 nM), whereas the target compound’s activity remains uncharacterized in the provided evidence .

AEPU (1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea)

- Structural Differences : AEPU features a linear polyether chain, enhancing aqueous solubility compared to the target compound’s branched chain.

- Functional Impact: The ethoxy groups in AEPU improve pharmacokinetic properties, such as oral bioavailability, which may be less pronounced in the target compound due to steric hindrance from the methyl branch .

Symmetric Adamantyl-Diureas

- Example: 1,1'-(1,6-Hexan-1,1-diyl)bis{3-(bicyclo[2.2.1]heptan-2-yl)urea} (82% yield).

- Structural Differences: Symmetric diureas lack polar substituents, relying on hydrogen bonding between urea groups for aggregation. The target compound’s mono-urea structure with polar termini may offer better solubility .

Anti-Tuberculosis Adamantyl-Ureas

Compounds such as 1-(1-adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea (40, 42.4% yield) and 1-(2-adamantyl)-3-(5-t-butylisoxazol-3-yl)urea (46, 48.7% yield) incorporate heteroaryl groups (e.g., oxadiazole, isoxazole) instead of alkyl chains .

- Structural Differences : Heteroaryl substituents enable π-π interactions with bacterial enzyme active sites, unlike the target compound’s aliphatic chain.

Crystalline Adamantyl-Ureas with Aromatic Substituents

Examples include 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea and 1-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea .

- Structural Differences : Aromatic substituents (e.g., 4-chlorophenyl) enable planar packing via π-stacking, whereas the target compound’s branched chain disrupts crystallinity .

Biological Activity

1-(Adamantan-1-yl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structural characteristics.

Structural Characteristics

The compound features an adamantane moiety, which is known for its unique three-dimensional structure that can influence biological interactions. The presence of the urea functional group and the hydroxy and methoxy substituents on the alkyl chain enhances its solubility and potential interactions with biological targets.

Research indicates that compounds with similar structures may induce apoptosis in cancer cells through various pathways:

- Caspase Activation : Studies have shown that derivatives of adamantane can activate caspases, particularly caspase-3 and caspase-8, leading to programmed cell death. For instance, one study demonstrated that a related compound induced significant cleavage of poly ADP-ribose polymerase (PARP), a marker of apoptosis, in HepG2 liver cancer cells .

- Cell Cycle Arrest : The compound may also affect cell cycle dynamics. In vitro assays indicated that treatment with adamantane derivatives resulted in G2/M phase arrest in cancer cells .

Biological Activity Data

The biological activity of this compound can be summarized through various assays conducted on human cancer cell lines. Below is a table outlining key findings from studies evaluating similar compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5r | HepG2 | 10.56 ± 1.14 | Caspase-3 and -8 activation, PARP cleavage |

| 5i | HepG2 | 17.65 ± 1.54 | Cell cycle arrest |

| 5p | MCF7 | >100 | Weak activity |

| 5f | Hela | 17.65 ± 1.54 | Moderate anti-proliferative activity |

Case Studies

Several case studies highlight the efficacy of adamantane derivatives in cancer therapy:

- HepG2 Cell Studies : In a controlled study, compound 5r demonstrated potent cytotoxicity against HepG2 cells with an IC50 value significantly lower than other tested compounds. The study reported that this compound induced apoptosis through caspase-dependent pathways and led to a decrease in viable cell counts over time .

- MCF7 and Hela Cells : Additional studies involving MCF7 and Hela cells revealed varied responses to different adamantane derivatives, with some exhibiting only moderate activity against these lines, indicating the need for further optimization of these compounds for enhanced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.